molecular formula C13H8FN B3048281 6-Fluorobenzo[h]quinoline CAS No. 163275-59-0

6-Fluorobenzo[h]quinoline

Cat. No.: B3048281
CAS No.: 163275-59-0
M. Wt: 197.21 g/mol
InChI Key: CPMBCCFTJUTMRD-UHFFFAOYSA-N
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Description

6-Fluorobenzo[h]quinoline is an organic compound with the molecular formula C13H8FN and a molecular weight of 197.21 g/mol . This fused nitrogen heterocycle features a fluorine atom at the 6-position, a modification that is frequently explored in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The benzo[h]quinoline scaffold is a subject of research interest due to its structural similarity to a broad class of bioactive molecules. Quinoline derivatives are extensively investigated for their diverse biological activities, particularly in oncology and infectious disease research . Specific quinoline-based compounds are known to function as DNA intercalating agents or inhibitors of topoisomerase enzymes, mechanisms that are crucial in the development of anticancer agents . Furthermore, the quinoline nucleus is a key pharmacophore in several antimycobacterial agents, with research focusing on its incorporation into hybrid molecules to combat drug-resistant strains . The introduction of a fluorine atom, as in this compound, is a common strategy to enhance properties such as metabolic stability, membrane permeability, and binding affinity in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluorobenzo[h]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMBCCFTJUTMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167548
Record name 6-Fluorobenzo(h)quinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163275-59-0
Record name 6-Fluorobenzo(h)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163275590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluorobenzo(h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluorobenzo H Quinoline

General Strategies for Benzo[h]quinoline (B1196314) Synthesis

The construction of the benzo[h]quinoline core can be achieved through various classical and modern synthetic methodologies. These methods often involve the condensation and cyclization of appropriately substituted precursors.

Doebner-Miller Reaction and Variants

The Doebner-Miller reaction is a well-established method for the synthesis of quinolines and their annulated analogues, including benzo[h]quinolines. wikipedia.org This reaction typically involves the condensation of an aniline (B41778), in this case, 1-naphthylamine (B1663977), with an α,β-unsaturated carbonyl compound. wikipedia.orgrsc.org The α,β-unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol (B89426) condensation. wikipedia.org The reaction is generally catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgiipseries.org

A typical Doebner-Miller approach to a benzo[h]quinoline scaffold is outlined below:

Reactant 1Reactant 2CatalystProductReference
1-Naphthylamineα,β-Unsaturated aldehyde/ketoneAcid (Brønsted or Lewis)Benzo[h]quinoline derivative iipseries.orgsioc-journal.cn

Variants of this reaction, sometimes referred to as the Skraup-Doebner-von Miller synthesis, provide a versatile route to a range of substituted benzo[h]quinolines. wikipedia.org For instance, the reaction of 1-naphthylamine with substituted benzaldehydes and methyl pyruvate (B1213749) has been used to synthesize various benzo[h]quinoline derivatives. sioc-journal.cn

Knoevenagel Condensation and Michael Addition Pathways

A powerful strategy for the synthesis of highly functionalized benzo[h]quinolines involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. researchcommons.orgajgreenchem.com This multicomponent approach offers high atom economy and allows for the construction of complex heterocyclic systems in a single pot. ajgreenchem.com

In a typical reaction, an aromatic amine (like 1-naphthylamine), an aromatic aldehyde, and a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate) are reacted together. tandfonline.comresearchgate.net The reaction often proceeds through the formation of a 2-naphthoquinone-1-methide intermediate via Knoevenagel condensation, which then undergoes a Michael-type addition with a nucleophile, followed by cyclization to yield the benzo[h]quinoline derivative. ajgreenchem.com

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductReference
1-NaphthylamineAromatic AldehydeMalononitrileNanostructured TiO2, MicrowaveBenzo[h]quinoline-3-carbonitrile tandfonline.comresearchgate.net
2-NaphtholAromatic Aldehyde3-AminocoumarinN-Tetrabutylammonium tribromideBenzo[f]chromeno[3,4-b]quinoline-6-one ajgreenchem.com

This methodology has been shown to be effective under various conditions, including microwave irradiation and the use of nanocatalysts, highlighting its versatility and potential for green chemistry applications. tandfonline.comresearchgate.net

Photochemical Annulation Approaches

Photochemical methods provide an alternative, often milder, route to benzo[h]quinoline systems. These reactions typically involve the irradiation of a precursor molecule, leading to an intramolecular cyclization. A notable example is the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines. rsc.org

This reaction proceeds via a 6π-electrocyclization, followed by a sioc-journal.cnajgreenchem.com-H shift and tautomerization, ultimately leading to the elimination of a hydrogen molecule to afford the aromatic benzo[h]quinoline core. rsc.org This approach is advantageous as it often avoids the need for transition metal catalysts or harsh oxidants. rsc.org

PrecursorConditionsProductReference
(E)-2-Aryl-3-styrylpyridineUV light (254 nm), TFA, EtOH6-Arylbenzo[h]quinoline rsc.org

Transition-Metal-Catalyzed Cyclization and Coupling Reactions

Modern organic synthesis heavily relies on transition-metal catalysis for the efficient construction of complex molecules, and the synthesis of benzo[h]quinolines is no exception. organic-chemistry.org Palladium, copper, and rhodium catalysts have been employed in various cyclization and cross-coupling reactions to form the benzo[h]quinoline scaffold. snnu.edu.cnresearchgate.net

These reactions often involve C-H activation, a powerful strategy that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. snnu.edu.cnresearchgate.net For example, rhodium(III)-catalyzed enantioselective oxidative C-H/C-H cross-coupling reactions have been developed for the synthesis of axially chiral biaryls containing a benzo[h]quinoline unit. snnu.edu.cn

Reactant 1Reactant 2Catalyst SystemProductReference
Aryl isoquinoline (B145761) derivativeHeteroareneChiral SCpRh(III) complexAxially chiral biaryl snnu.edu.cn
2-IodoanilineAlkynyl aryl ketoneNickel catalyst2,4-Disubstituted quinoline (B57606) organic-chemistry.org
2-Aminobenzyl alcoholKetone/AlcoholBase, BenzophenonePolysubstituted quinoline organic-chemistry.org

Regioselective Fluorination Techniques

To synthesize 6-fluorobenzo[h]quinoline, a fluorine atom must be introduced regioselectively at the C6 position of the benzo[h]quinoline core. The electronic properties of the benzo[h]quinoline ring system will dictate the most favorable positions for electrophilic aromatic substitution.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a direct method for introducing a fluorine atom into an aromatic ring. researchgate.net This involves the use of an electrophilic fluorine source ("F+"), such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. acs.org The regioselectivity of the fluorination is influenced by the directing effects of the substituents already present on the aromatic ring and the inherent reactivity of the positions within the benzo[h]quinoline system.

In the context of benzo[h]quinoline, the nitrogen atom can be protonated under acidic conditions, influencing the electron density distribution and directing the electrophilic attack. researchgate.net Palladium-catalyzed C-H activation/fluorination has also emerged as a powerful tool for the regioselective fluorination of heterocycles. juniperpublishers.com For instance, palladium(II)-catalyzed fluorination of 8-methylquinoline (B175542) using electrophilic fluorine sources has been demonstrated. juniperpublishers.com

A study on the electrophilic fluorination of a palladium(IV)-picoline complex bearing a benzo[h]quinoline ligand provided insights into the mechanism of fluoride (B91410) transfer. nih.gov While this study focused on the mechanistic aspects, it underscores the compatibility of the benzo[h]quinoline scaffold with electrophilic fluorinating conditions.

SubstrateFluorinating AgentCatalyst/ConditionsProductReference
Quinoline derivativesElemental FluorineAcidic mediaFluorinated quinolines researchgate.net
8-MethylquinolineN-Fluoropyridinium tetrafluoroborate (B81430)Pd(OAc)2Fluorinated 8-methylquinoline juniperpublishers.com
Pd(IV)-picoline complex with benzo[h]quinoline ligandFluoride source-Pd(IV)-F complex nih.gov

To achieve the synthesis of this compound, one could envision a two-step process: first, the synthesis of the benzo[h]quinoline core using one of the methods described in section 2.1, followed by a regioselective electrophilic fluorination. The success of the fluorination step would depend on the relative reactivity of the C6 position towards electrophilic attack compared to other positions on the polycyclic system.

Nucleophilic Fluorination (Halex Method)

Nucleophilic aromatic substitution (SNAr) for fluorine introduction, commonly known as the Halex (halogen exchange) process, is a cornerstone of industrial aryl fluoride synthesis. nih.gov This method involves the displacement of a halogen atom, typically chlorine, from an electron-deficient aromatic ring by a nucleophilic fluoride source. nih.govacsgcipr.org The reaction is driven by the formation of a Meisenheimer complex, and its rate is influenced by the electronegativity of the leaving group, making aryl chlorides generally better substrates than the corresponding bromides or iodides. nih.gov

For the synthesis of this compound, this would entail the reaction of 6-chlorobenzo[h]quinoline (B286499) with a fluoride salt. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). nih.govrsc.org The efficiency of the Halex process is often enhanced by using polar aprotic solvents, such as DMSO or sulfolane, and high reaction temperatures. nih.govacsgcipr.org Phase-transfer catalysts can also be employed to increase the solubility and reactivity of the fluoride salt. nih.govacsgcipr.org Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has emerged as a highly reactive fluoride source, capable of effecting halogen exchange under milder conditions compared to traditional metal fluorides. nih.govacsgcipr.org While a specific documented synthesis of this compound via the Halex method is not detailed in the provided sources, the successful fluorination of other halo-benzoquinolines, such as 10-chlorobenzo[h]quinoline, establishes the viability of this approach for this class of compounds. umich.edu

Table 1: Typical Conditions for the Halex Reaction

Parameter Condition Rationale
Substrate 6-Chlorobenzo[h]quinoline Chlorine is an effective leaving group for SNAr. nih.gov
Fluoride Source KF, CsF, TBAF Provides the nucleophilic fluoride ion. nih.govacsgcipr.org
Solvent DMSO, DMF, Sulfolane (polar aprotic) Solubilizes reactants and facilitates the SNAr mechanism. nih.gov
Temperature High (e.g., >150 °C) Overcomes the activation energy for C-Cl bond cleavage. nih.gov

| Catalyst | Phase-Transfer Catalyst (optional) | Improves the solubility and nucleophilicity of the fluoride salt. nih.govacsgcipr.org |

Fluorination via Diazotization-Fluorination

The Balz-Schiemann reaction is a classical and widely used method for introducing fluorine into an aromatic ring. cas.cn The process begins with the diazotization of an aromatic primary amine, in this case, 6-aminobenzo[h]quinoline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com This is followed by the introduction of a non-nucleophilic counterion, typically tetrafluoroborate (BF4⁻) from fluoroboric acid (HBF4), to precipitate the thermally stable arenediazonium tetrafluoroborate salt. byjus.comresearchgate.net

The final step involves the thermal decomposition (pyrolysis) of the isolated diazonium salt, which yields the desired aryl fluoride, nitrogen gas, and boron trifluoride. nih.govbyjus.com While the reaction often requires high temperatures (110–170 °C), modifications have been developed to proceed under milder conditions, for instance, by using ionic liquids as solvents or through photochemical decomposition. nih.govresearchgate.net The use of alternative counterions like hexafluorophosphates (PF6⁻) can also improve yields for certain substrates. nih.govbyjus.com A notable precedent is the synthesis of the isomeric 5-fluorobenzo[h]quinoline, which was successfully achieved via a Balz-Schiemann reaction, underscoring the method's applicability to the benzo[h]quinoline system. researchgate.net

Table 2: Steps of the Balz-Schiemann Reaction for this compound

Step Description Key Reagents
1. Diazotization Conversion of 6-aminobenzo[h]quinoline to its diazonium salt. NaNO₂, HCl (or other strong acid)
2. Salt Formation Precipitation of the diazonium salt with a non-nucleophilic counterion. HBF₄ or NaBF₄

| 3. Fluorination | Thermal or photochemical decomposition of the isolated salt. | Heat or UV light |

Cyclizations of Fluorinated Building Blocks

An alternative to late-stage fluorination is the construction of the heterocyclic ring system from precursors that already contain the fluorine atom. Numerous classical methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, which can be adapted for this purpose. iipseries.orgresearchgate.netacgpubs.org

For instance, a Skraup synthesis could theoretically be employed, reacting a fluorinated β-naphthylamine (e.g., 7-fluoro-2-naphthylamine) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. iipseries.orgresearchgate.net Similarly, the Doebner-von Miller reaction could utilize a fluorinated aniline derivative reacting with an α,β-unsaturated aldehyde or ketone. iipseries.org The Friedländer annulation offers another route, involving the condensation and cyclization of a fluorinated 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. acgpubs.org The success of this strategy is entirely dependent on the availability of the appropriately fluorinated starting materials. researchgate.net

Bromine-Fluorine Exchange Reactions

Similar to the Halex reaction involving chlorine, a bromine-fluorine exchange can be used to synthesize this compound from 6-bromobenzo[h]quinoline. This halogen exchange is also a nucleophilic aromatic substitution. nih.gov However, because chlorine is more electronegative than bromine, chloroarenes are often more suitable substrates for the Halex process. nih.gov

Despite this, bromine-fluorine exchanges are frequently performed, typically requiring fluoride sources like cesium fluoride (CsF) or "naked" fluoride sources such as tetramethylammonium (B1211777) fluoride (TMAF) or anhydrous tetrabutylammonium fluoride (TBAF). nih.govnih.gov Research on the fluorination of the isomeric 10-bromobenzo[h]quinoline (B3048024) showed that the reaction does proceed, although optimization proved challenging. umich.edu This suggests that while the Br-F exchange is a feasible route, it may require careful selection of reagents and conditions to achieve satisfactory yields and minimize side reactions. umich.edu

Fluorination of Sulfone Derivatives

The introduction of a strongly electron-withdrawing group, such as a sulfone (SO₂R), onto the aromatic ring can activate it towards nucleophilic aromatic substitution. This strategy can be applied to facilitate the introduction of fluorine. In this approach, a sulfone group would be strategically placed on the benzo[h]quinoline ring to activate the C-6 position for a subsequent nucleophilic fluorination reaction.

Recent advancements have shown that sulfoximine-based compounds can mediate the oxidative fluorination of arylboronic acids. acs.org Furthermore, studies on the direct C-H fluorination of quinolines have demonstrated that sulfone substituents are well-tolerated within the substrate scope. nih.gov The general principle involves the synthesis of a benzo[h]quinoline derivative with a sulfone group, followed by nucleophilic fluorination and subsequent removal of the sulfone group (desulfonylation) to yield the final product.

Integration of Fluorination into Benzo[h]quinoline Synthetic Routes

Modern synthetic chemistry increasingly favors methods that build molecular complexity in a minimal number of steps, often by integrating the introduction of key functional groups directly into the primary reaction that forms the molecular scaffold.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. nih.govmdpi.com Several MCRs have been developed for the synthesis of benzo[h]quinoline derivatives. nih.govmdpi.com

A common approach involves the reaction of an aromatic aldehyde, a compound with an active methylene group (such as malononitrile), and a cyclic ketone like 1-tetralone (B52770), in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.govmdpi.com To synthesize this compound using this method, a fluorinated starting material would be required. For example, using a fluorinated aromatic aldehyde in a reaction with 1-tetralone and malononitrile could directly generate a 4-aryl-6-fluorobenzo[h]quinoline derivative in a single, atom-economical step. The feasibility of constructing benzo[f]quinoline-linked covalent organic frameworks through a one-pot multicomponent strategy further highlights the power of this approach in creating complex quinoline-based structures. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
6-Chlorobenzo[h]quinoline
5-Fluorobenzo[h]quinoline
10-Chlorobenzo[h]quinoline
10-Bromobenzo[h]quinoline
6-Aminobenzo[h]quinoline
6-Bromobenzo[h]quinoline
7-Fluoro-2-naphthylamine
Potassium Fluoride (KF)
Cesium Fluoride (CsF)
Tetrabutylammonium Fluoride (TBAF)
Tetramethylammonium Fluoride (TMAF)
Nitrous Acid
Sodium Nitrite
Fluoroboric Acid (HBF₄)
Boron Trifluoride
Hexafluorophosphate (PF₆⁻)
Glycerol
Nitrobenzene
Sulfuric Acid
Malononitrile
1-Tetralone

Sequential Synthetic Protocols

The construction of the benzo[h]quinoline skeleton typically relies on sequential reactions that form the quinoline core from appropriately substituted precursors. Common strategies include variations of classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis, adapted for the specific substitution patterns required.

One established approach for forming substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method provides a versatile route to various quinolines by creating the heterocyclic ring through a 6-endo-dig cyclization. The protocol generally involves the reaction of an N-(2-alkynyl)aniline with an electrophile in the presence of a base. nih.gov For a fluorinated derivative, the starting aniline would contain the fluorine atom at the desired position.

Another relevant protocol is the photoinduced dehydrogenative annulation. For instance, 6-phenylbenzo[h]quinolines have been synthesized from (E)-2-phenyl-3-styrylpyridines via irradiation with UV light. This process proceeds through a sequence of 6π-electrocyclization, a arkat-usa.orgresearchgate.net-H shift, tautomerization, and finally, the elimination of a hydrogen molecule to yield the aromatic benzo[h]quinoline system. rsc.org This method is notable for avoiding transition metal catalysts and oxidants while offering high atom efficiency under mild conditions. rsc.org

More complex syntheses may involve a three-step protocol, as demonstrated in the creation of quinoline–urea (B33335)benzothiazole (B30560) hybrids. mdpi.comnih.gov Such a sequence might involve:

Synthesis of key intermediates, such as substituted anilines or benzothiazoles.

A coupling reaction, for example, forming an amide or urea linkage.

A final cyclization or condensation step to form the target heterocyclic system.

For example, the synthesis of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles has been achieved through several routes, including the acylation of a 6-aminoquinoline (B144246) precursor or the amination of a 4-chloroquinoline (B167314) intermediate. nih.gov A crucial part of such a sequence can be the development of a safe and efficient cyclization step to form a key quinoline intermediate. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in heterocyclic synthesis. Key parameters that are systematically varied include solvents, bases, temperature, concentration, and catalysts.

The choice of solvent can significantly impact reaction outcomes. In a Tf2O-mediated synthesis of quinoline derivatives, acetonitrile (B52724) (CH3CN) was identified as the optimal solvent, providing a 97% yield when the reaction concentration was increased to 0.2 M. arkat-usa.org In contrast, solvents like 1,2-dichloroethane (B1671644) (DCE) gave a slightly lower yield (82%), and toluene (B28343) resulted in a sharp decrease to 38%. arkat-usa.org

Table 1: Effect of Solvent and Concentration on a Quinoline Synthesis

EntrySolventConcentration (M)Yield (%)
1CH2Cl20.182
2DCE0.182
3Toluene0.138
4CH3CN0.189
5CH3CN0.297
6CH3CN0.590

Data adapted from a study on Tf2O-mediated synthesis of 6H-chromeno[4,3-b]quinolines. arkat-usa.org

The selection of a suitable base is also crucial. In the synthesis of 3-iodoquinolines via electrophilic cyclization, various inorganic and organic bases were screened. nih.gov Sodium bicarbonate (NaHCO3) proved to be effective. nih.gov Other carbonate bases like cesium carbonate (Cs2CO3) gave comparable yields, while organic bases such as triethylamine (B128534) and pyridine (B92270) led to lower yields. nih.gov

Table 2: Optimization of Base in I2-Mediated Cyclization of an N-(2-alkynyl)aniline

EntryBaseYield (%)
1NaHCO378
2Na2CO375
3K2CO372
4Cs2CO376
5NaOCO2CH377
6Triethylamine45
7Pyridine23

Data adapted from a study on the synthesis of substituted quinolines. nih.gov

Temperature and reaction time are interdependent variables. Some modern protocols for quinoline synthesis utilize nanocatalysts under solvent-free conditions at elevated temperatures (e.g., 80 °C) to achieve high yields (85–96%) in short reaction times. nih.gov In other cases, reactions are initiated at low temperatures (0 °C) and then allowed to proceed at room temperature. arkat-usa.org The optimal conditions for the synthesis of 3-halogen-substituted quinolines involved stirring the reaction mixture at room temperature for just 30 minutes. nih.gov

The nature of the reactants and catalysts also plays a defining role. For palladium-catalyzed amination reactions to form quinolinequinone derivatives, the use of bulky phosphine (B1218219) ligands like XPhos, combined with an activation step, dramatically improved reaction times and yields. scienceopen.com Similarly, the electronic properties of substituents on the starting materials can influence reactivity; substrates with electron-donating groups often provide excellent yields (e.g., 87-95%), while those with strong electron-withdrawing groups may react poorly or not at all under standard conditions. arkat-usa.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 6-Fluorobenzo[h]quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive map of its atomic connectivity and electronic distribution.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the presence of the electronegative fluorine atom and the aromatic ring system. While specific, comprehensive spectral data for this compound is not widely published, analysis of related benzo[h]quinoline (B1196314) and fluorinated quinoline (B57606) structures allows for the prediction of characteristic chemical shift regions. For instance, in related quinoline derivatives, protons on the heterocyclic ring typically appear at lower fields (higher ppm values) due to the deshielding effect of the nitrogen atom. uncw.edu

Table 1: Representative ¹H NMR Data for Related Quinolines This table is illustrative and based on data for related, not identical, compounds.

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.0 - 9.0m (multiplet)N/A
Protons near Nitrogen> 8.5d or dd (doublet or doublet of doublets)~4-8
Protons near FluorineExpected to show coupling to ¹⁹F nucleus, resulting in additional splitting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. In this compound, the carbon atom directly bonded to the fluorine atom (C-6) is expected to show a characteristic large coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine. The other aromatic carbons will also exhibit shifts influenced by their position relative to the nitrogen and fluorine atoms.

Table 2: Representative ¹³C NMR Data for Related Fluoroquinolines This table is illustrative and based on data for related, not identical, compounds.

Carbon PositionExpected Chemical Shift (δ, ppm)Expected C-F Coupling
C-F (ipso-carbon)> 150 (doublet)Large ¹JCF
C-ortho to C-FVariable (doublet)²JCF
C-meta to C-FVariable (doublet)³JCF
Other Aromatic Carbons120 - 150Minimal or no coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atom in the molecule. The chemical shift of the fluorine atom in this compound is a key identifier. For a related compound, 2-(4-Fluorophenyl)quinoline, the ¹⁹F NMR chemical shift was reported at -112.38 ppm in CDCl₃. rsc.org Another fluorinated quinoline showed a ¹⁹F NMR signal at -113.16 ppm. rsc.org These values provide a reference range for the expected chemical shift of this compound. The interpretation of ¹⁹F NMR can sometimes be challenging, but computational methods are increasingly used to predict and assign these shifts with greater confidence. nih.gov

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular mass of a compound, often with enough accuracy to deduce its elemental composition. geologyscience.rumdpi.com For this compound (C₁₃H₈FN), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. This technique is particularly useful for polar compounds and provides confirmation of the molecular formula. researchgate.net

Table 3: Predicted HR-ESI-MS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₃H₉FN⁺198.0719

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a harder ionization technique that involves bombarding the sample with high-energy electrons. nih.gov This often leads to fragmentation of the molecule, providing valuable structural information based on the fragmentation pattern. libretexts.org For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Additionally, characteristic fragmentation patterns, such as the loss of a fluorine atom or HCN, would be expected, which can help to confirm the structure of the quinoline core. The molecular ion is often the base peak or a very intense peak in the spectra of related quinoline compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic bands for the aromatic rings and the carbon-fluorine bond.

The core benzo[h]quinoline structure gives rise to several distinct vibrations:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: These ring stretching vibrations occur in the 1650-1400 cm⁻¹ region. The IRMPD spectrum of the benzo[h]quinoline cation, for instance, shows strong, broad bands centered around 1450 cm⁻¹ and 1170 cm⁻¹. researchgate.net

C-H in-plane and out-of-plane bending: These bands are found in the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the substitution pattern on the aromatic rings.

The most telling feature for this compound is the C-F stretching vibration. The C-F stretch is known to produce a strong absorption band typically in the 1400-1000 cm⁻¹ range. wisc.edu The precise position and intensity depend on the aromatic environment. For complex fluorinated quinoline derivatives, a wide range of IR bands have been recorded, confirming the presence of various functional groups. ajgreenchem.com For example, in a complex derivative containing a 6-fluorobenzo[d]thiazole (B53051) moiety, aromatic C-H stretches were observed at 3080 cm⁻¹ and aromatic C=C stretches at 1550 cm⁻¹. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100-3000Medium-WeakCharacteristic of sp² C-H bonds in the aromatic system.
Aromatic C=C and C=N Ring Stretch1650-1400Strong-MediumMultiple bands are expected due to the fused ring structure. researchgate.net
C-F Stretch1400-1000StrongA key indicator for the fluorine substituent on the aromatic ring. wisc.edu
C-H Out-of-Plane Bending900-690Strong-MediumPattern is characteristic of the substitution on the aromatic rings.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

A hypothetical X-ray diffraction analysis of this compound would determine the parameters listed in the table below. The molecule is expected to be largely planar, with the fluorine atom lying in the plane of the aromatic rings. The introduction of the fluorine atom could influence the crystal packing through weak C-H···F hydrogen bonds or dipole-dipole interactions, potentially leading to a different packing arrangement compared to the unsubstituted benzo[h]quinoline.

Crystallographic ParameterDescriptionExpected Information for this compound
Crystal SystemOne of seven crystal systems (e.g., monoclinic, orthorhombic).Would define the basic symmetry of the unit cell.
Space GroupDescribes the symmetry of the crystal lattice and the asymmetric unit.Would provide detailed insight into the crystal's internal symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ)The edge lengths and angles of the unit cell.Would define the size and shape of the repeating unit in the crystal.
Bond Lengths & AnglesPrecise distances and angles between atoms.Would confirm the geometry of the fused rings and the C-F bond length.
Molecular PackingArrangement of molecules in the crystal lattice.Would reveal intermolecular forces like π-π stacking or C-H···F interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the conjugated system.

The parent benzo[h]quinoline exhibits a complex UV-Vis spectrum characteristic of polycyclic aromatic hydrocarbons, with multiple absorption bands. acs.org Studies on derivatives, such as 10-hydroxybenzo[h]quinoline (B48255), show two main absorption regions: one between 260-360 nm and another at lower energy (e.g., ~391 nm), which can be attributed to π-π* electronic excitations and intramolecular charge transfer (ICT) transitions, respectively. mdpi.com The introduction of substituents can cause a shift in the absorption maxima (λ_max) to longer (bathochromic) or shorter (hypsochromic) wavelengths.

For this compound, the fluorine atom acts as an auxochrome. Due to its high electronegativity (inductive effect) and the presence of lone pairs (mesomeric effect), it can slightly modify the energy of the molecular orbitals. However, the effect of a single fluorine atom on the UV-Vis spectrum of a large aromatic system is often modest. The primary π → π* transitions of the benzo[h]quinoline chromophore are expected to be preserved. Research on photochromic derivatives of benzo[h]quinoline shows absorption maxima in the ranges of 206-236 nm and 316-320 nm before irradiation. researchgate.net

Transition TypeTypical λ_max Region (nm)Notes
π → π~230-280High-energy transitions within the fused aromatic system. mdpi.comresearchgate.net
π → π~310-360Lower-energy transitions characteristic of the extended conjugation of the benzo[h]quinoline core. mdpi.comresearchgate.net
n → π>350Weak transition involving the nitrogen lone pair, often overlapped by stronger π → π bands.

Reactivity and Derivatization Chemistry of 6 Fluorobenzo H Quinoline

Reactivity of the Benzo[h]quinoline (B1196314) Core

The benzo[h]quinoline system is a fused aromatic heterocycle, consisting of a benzene (B151609) ring and a naphthalene (B1677914) ring fused to a pyridine (B92270) ring. researchgate.net Its reactivity is dictated by the electronic characteristics of these fused rings. The pyridine ring, containing the electronegative nitrogen atom, is electron-deficient, while the carbocyclic portions are more akin to naphthalene. numberanalytics.com This electronic disparity governs the sites of electrophilic and nucleophilic attack.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the benzo[h]quinoline core preferentially occurs on the more electron-rich benzenoid ring rather than the electron-deficient pyridine ring. imperial.ac.uk In the analogous and well-studied quinoline (B57606) molecule, electrophilic attack happens primarily at the C5 and C8 positions. researchgate.netcutm.ac.in This preference is due to the nitrogen atom's deactivating effect on the pyridine part of the molecule. researchgate.netnumberanalytics.com

For benzo[h]quinoline itself, studies involving electrophilic deuteration using 96% D₂SO₄ have confirmed that substitution occurs on the carbocyclic rings. clockss.org The reaction proceeds through the formation of a σ-complex (a Wheland intermediate), and the stability of this intermediate is a major factor in determining the reaction rate. clockss.org

Nucleophilic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic substitution reactions target the electron-deficient pyridine ring of the quinoline framework. researchgate.net For quinoline, nucleophilic attack typically occurs at the C2 and, if C2 is blocked, the C4 position. cutm.ac.innowgonggirlscollege.co.in This reactivity pattern is attributed to the nitrogen atom withdrawing electron density, making these positions susceptible to attack by nucleophiles. core.ac.uk

The development of synthetic methodologies for complex quinoline-based structures often relies on nucleophilic aromatic substitution (SNAr) as a key step. For instance, the synthesis of benzo[h] researchgate.netCurrent time information in Bangalore, IN.naphthyridin-2(1H)-ones has been achieved through a one-pot SNAr–intramolecular cyclization cascade on a 4-chloroquinoline (B167314) derivative. nih.gov Similarly, highly substituted benzo[h]quinolines have been synthesized from precursors that undergo vinylic substitution via nucleophilic attack. mdpi.comnih.gov These examples underscore the utility of targeting the electron-poor regions of the quinoline core for derivatization.

Hydration and Dehydrogenation Processes

The pyridine ring within the benzo[h]quinoline scaffold can undergo reduction (hydration) and oxidation (dehydrogenation). The selective hydrogenation of quinolines is a common transformation, yielding 1,2,3,4-tetrahydroquinolines. acs.org This reaction is highly regioselective, focusing on the heterocyclic portion of the molecule. Supported gold nanoparticles have been shown to effectively catalyze this transformation under mild conditions. acs.org

Conversely, the dehydrogenation of tetrahydroquinolines to re-form the aromatic quinoline ring is also a well-established process. organic-chemistry.org This can be achieved using various catalytic systems, including those based on cobalt oxide or titanium dioxide, often using oxygen from the air as a green oxidant. organic-chemistry.org A photoinduced dehydrogenative annulation has also been employed to synthesize 6-phenylbenzo[h]quinolines, demonstrating a modern approach to forming the fully aromatic core. rsc.org

Influence of the Fluorine Atom on Reactivity

The substitution of a hydrogen atom with fluorine at the C6 position of benzo[h]quinoline introduces significant changes to the molecule's electronic landscape, thereby affecting its reactivity and the regioselectivity of subsequent transformations.

Electronic Effects of Fluorine (e.g., electron-withdrawing)

The fluorine atom is the most electronegative element and exerts a powerful influence on the electron density of aromatic systems. core.ac.uk Its effect is twofold:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bonds. This inductive effect is electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. core.ac.uk

Resonance Effect (+R): The lone pair electrons in a p-orbital on the fluorine atom can be donated into the π-system of the aromatic ring. core.ac.uk This mesomeric effect is electron-donating.

Regioselectivity in Further Transformations

The electronic effects of the fluorine atom at the C6 position directly influence the regioselectivity of further reactions on the benzo[h]quinoline ring system. This has been demonstrated in electrophilic deuteration studies. clockss.org

This directing capability is a critical consideration in the synthesis of specifically substituted derivatives. The ability to control where subsequent functional groups are introduced is paramount in medicinal chemistry and materials science, and the strategic placement of a fluorine atom is a key tool for achieving such regiocontrol. nih.govmdpi.com

Data Tables

Table 1: Relative Rate Constants of Electrophilic Deuteration for Fluorine-Substituted Benzo[h]quinolines Rate constants are relative to the rate of the hydrogen at the corresponding position of non-substituted Benzo[h]quinoline (B[h]Q). Data sourced from electrophilic deuteration in 96% D₂SO₄ at 80°C. clockss.org

CompoundPosition of DeuterationRelative Rate Constant
5-F-B[h]Q6-H0.43
6-F-B[h]Q 5-H 2.6
6-F-B[h]Q7-H0.17
7-F-B[h]Q6-H0.13
7-F-B[h]Q8-H1.8

Synthesis of Novel Derivatives and Analogues

The strategic modification of the 6-fluorobenzo[h]quinoline scaffold is crucial for developing new chemical entities with tailored properties. Research in this area focuses on functionalization at various positions of the heterocyclic core, hybridization with other pharmacologically relevant scaffolds, and engagement in cycloaddition reactions to generate complex polycyclic systems.

Functionalization at Different Positions

The reactivity of the quinoline ring system allows for functionalization at several positions through various chemical strategies. The presence of the fluorine atom at the C-6 position influences the electronic properties of the benzo[h]quinoline system, thereby affecting the regioselectivity of substitution reactions. numberanalytics.com The nitrogen atom withdraws electron density, making the heterocyclic part of the molecule electron-deficient and generally susceptible to nucleophilic attack, while the carbocyclic rings are more prone to electrophilic substitution. numberanalytics.com

C-H functionalization has emerged as a powerful, atom-economical tool for modifying quinoline scaffolds without the need for pre-functionalized starting materials. polyu.edu.hk Various methods have been developed for the site-selective introduction of substituents at positions such as C2, C3, C4, and C8. polyu.edu.hk For instance, the C2 and C4 positions are intrinsically electrophilic and can be functionalized via nucleophilic metalation processes. polyu.edu.hk The C8 position can be selectively functionalized through reactions directed by the Lewis basic nitrogen atom. polyu.edu.hk

The synthesis of derivatives often involves the corresponding quinoline N-oxide. The N-oxide activates the quinoline ring, facilitating functionalization, particularly at the C2 and C8 positions. Research on quinoline N-oxides has shown that substituents on the benzenoid ring are well-tolerated. For example, studies on the copper-catalyzed C2 carbamoylation of quinoline N-oxides demonstrated that substrates like 6-fluoroquinoline (B108479) N-oxide (6-F-QNO) react efficiently to yield the desired products. mdpi.com However, the presence of strong electron-donating groups, such as a methoxy (B1213986) group at the 6-position, can sometimes reduce the reactivity of the C2-H bond. mdpi.com

Key strategies for functionalizing the quinoline core that are applicable to this compound include:

Palladium-Catalyzed C-H Arylation: This method allows for the introduction of aryl groups at specific positions on the quinoline ring. mdpi.com

Rhodium-Catalyzed C8 Alkenylation: Cationic rhodium(I) catalysts can promote the direct alkenylation of quinoline N-oxides at the C8 position using diarylalkynes. mdpi.com

Nickel-Catalyzed C3 Functionalization: A nickel-hydride catalytic system can achieve exclusive C3-selective functionalization (e.g., thioetherification, alkylation) by proceeding through a 1,4-dihydroquinoline (B1252258) intermediate. polyu.edu.hk

The table below summarizes selected functionalization reactions reported for the general quinoline scaffold, which serve as a foundation for derivatizing this compound.

Table 1: Representative C-H Functionalization Reactions of the Quinoline Scaffold

Position Reaction Type Catalyst/Reagents Reference
C2 Carbamoylation Cu-catalyst, Hydrazinecarboxamides mdpi.com
C2 Amination Cu-catalyst, Secondary Amines mdpi.com
C3 Thioetherification Ni-catalyst, Disulfides polyu.edu.hk
C8 Alkenylation Rh(I)-catalyst, Alkynes mdpi.com

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a widely used strategy to create novel molecules with potentially enhanced or synergistic biological activities. The this compound scaffold can be combined with other heterocyclic systems known for their therapeutic relevance, such as benzothiazole (B30560), isoindole, or imidazole. Heterocyclic amides are particularly versatile due to their hydrogen bonding capabilities. researchgate.net

A prominent approach involves creating hybrid molecules where a quinoline moiety is linked to a benzothiazole ring, often through a flexible linker like a urea (B33335) group. mdpi.com Benzothiazoles themselves are associated with a broad spectrum of biological activities. mdpi.comrsc.org For instance, a series of quinoline-urea-benzothiazole hybrids were synthesized where the benzothiazole component was substituted at its 6-position with groups including fluorine. mdpi.com One such compound is 1-(6-fluorobenzo[d]thiazol-2-yl)-3-(2-((7-chloroquinolin-4-yl)amino)ethyl)urea. mdpi.com This synthetic strategy involves a multi-step process, beginning with the synthesis of 4-aminoquinoline (B48711) diamines and 2-aminobenzothiazole (B30445) precursors, which are then coupled. mdpi.comnih.gov

Another hybridization strategy involves the condensation reaction to form Schiff's bases. ajgreenchem.comajgreenchem.com For example, 2-chloro-3-formyl quinolines can be condensed with 6-substituted-2-aminobenzothiazoles to yield quinoline-benzothiazole Schiff's bases. ajgreenchem.comajgreenchem.com The substituents on both heterocyclic rings can be varied to create a library of hybrid compounds.

Furthermore, the fusion of heterocyclic rings can lead to complex polycyclic structures. The synthesis of isoindolo-benzo[f]quinoline hybrids has been reported, demonstrating the feasibility of creating fused systems with extended aromaticity. nih.gov Although this example involves the benzo[f]quinoline (B1222042) isomer, the synthetic principles, such as [3+2] dipolar cycloaddition followed by aromatization, can be conceptually applied to the benzo[h]quinoline framework. nih.govresearchgate.net

The table below presents examples of hybrid structures incorporating a quinoline or benzoquinoline core.

Table 2: Examples of Quinoline-Based Hybrid Molecules

Hybrid Type Linked Heterocycle Linker/Fusion Representative Compound Example Reference
Quinoline-Benzothiazole Benzothiazole Urea 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(3-((7-chloroquinolin-4-yl)amino)propyl)urea mdpi.com
Quinoline-Benzothiazole Benzothiazole Schiff's Base (Imine) (E)-1-(2-chloroquinolin-3-yl)-N-(6-fluorobenzo(d)thiazol-2-yl)methanimine ajgreenchem.com
Fused Benzoquinoline Isoindole Fused Ring System Isoindolo[2,1-a]benzo[f]quinoline derivatives nih.gov

Cycloaddition Reactions

Cycloaddition reactions are powerful synthetic tools for constructing cyclic and polycyclic molecules with high stereocontrol. libretexts.org These reactions, which involve the combination of two π-systems, can be employed to build complex architectures onto the this compound framework. libretexts.org The electronic nature of the benzo[h]quinoline system, influenced by the fluorine substituent, will dictate its role as either the 2π, 4π, or even 6π component in various cycloaddition reactions.

Key types of cycloaddition reactions applicable to this scaffold include:

[4+2] Cycloaddition (Diels-Alder Reaction): The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings. libretexts.org The benzo[h]quinoline can act as the diene or dienophile. When part of the molecule acts as the diene, it reacts with a dienophile to form a new fused ring. The fluorine atom at C-6, being an electron-withdrawing group, would influence the HOMO and LUMO energy levels of the diene system, thereby affecting reactivity.

[3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. A common strategy involves generating an azomethine ylide from the benzo[h]quinoline nitrogen, which can then react with an alkene or alkyne. This approach has been successfully used to synthesize pyrrolo-fused benzo[f]quinoline derivatives by reacting benzo[f]quinolinium ylides with dipolarophiles. researchgate.net This methodology is directly transferable to the benzo[h]quinoline isomer.

Domino Intramolecular Cycloaddition: Tandem reactions can be designed to rapidly build molecular complexity. For example, a domino intramolecular cycloaddition of N-phenyl-ortho-propynyloxy benzamides has been used to synthesize 6H-chromeno[4,3-b]quinolines. arkat-usa.org This type of reaction involves the generation of a nitrilium intermediate followed by an intramolecular cycloaddition. arkat-usa.org A similar strategy could be envisioned for appropriately substituted this compound precursors to generate novel fused systems.

The outcomes of these reactions are highly dependent on the reaction conditions and the specific nature of the reactants. The fluorine substituent is expected to modulate the electronic landscape of the this compound scaffold, offering a handle to fine-tune its reactivity in cycloaddition chemistry.

Table 3: Potential Cycloaddition Strategies for this compound

Reaction Type Role of Benzo[h]quinoline Partner Reactant Expected Product Type Reference Concept
[4+2] Cycloaddition Diene Dienophile (e.g., maleimide) Fused polycyclic system libretexts.org
[3+2] Dipolar Cycloaddition Precursor to 1,3-dipole (Azomethine ylide) Dipolarophile (e.g., dimethyl acetylenedicarboxylate) Pyrrolo[1,2-a]benzo[h]quinoline derivative researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of complex organic molecules like benzo[h]quinoline (B1196314) derivatives. nih.gov By calculating the electron density of a system, DFT can accurately predict molecular properties and reaction outcomes, offering insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.net

DFT calculations are instrumental in mapping out the intricate steps of chemical reactions. For the benzo[h]quinoline scaffold, DFT has been used to elucidate the mechanisms of its synthesis. One study detailed a one-pot, atom-economical synthesis of functionalized BhQs through a lithium-hexamethyldisilazane-catalyzed double annulation cascade. researchgate.net DFT calculations (using the M06-2X functional) were employed to propose a mechanism and understand the observed regioselectivity, analyzing the free energy profiles of different potential pathways. researchgate.net The calculations identified key transition states and intermediates, revealing that the regioselectivity was influenced by both electronic and steric effects. researchgate.net

In another example, DFT was used to probe the Pd-mediated C–H oxidative coupling of benzo[h]quinoline. rsc.org These studies investigated key mechanistic steps, including C-H activation and C-C bond-forming reductive elimination. The calculations showed that the favored C-H activation pathway proceeds via a concerted metalation-deprotonation (CMD) mechanism, regardless of the anionic ligand (acetate or carbonate) used in the reaction. rsc.org Such mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Conformational analysis using computational methods can identify the most stable arrangements of a molecule and the energy barriers between them. For complex systems like dimers of polycyclic aromatic molecules, including benzo[h]quinoline, multi-tiered computational workflows are employed to efficiently explore the potential energy surface. chemrxiv.orgchemrxiv.org

A recent study outlines an effective workflow for generating large, high-quality conformational ensembles for homodimers of molecules like benzo[h]quinoline. chemrxiv.orgchemrxiv.org This approach combines faster, less computationally expensive methods for initial screening with higher-level DFT calculations for refinement. The process reveals trends in dimerization structures and energies, showing a strong link between binding energy and the magnitude of dipole cancellation. chemrxiv.org

A typical workflow for such an analysis is detailed in the table below.

StepMethodPurpose
I CREST / GFN2-xTBGenerate a broad initial ensemble of possible conformers.
II B97-3cReoptimize the initial ensemble with a fast composite DFT method.
III -Discard duplicate and high-energy conformers to narrow the search.
IV ωB97X-D4/def2-SVPReoptimize the remaining conformers with a more accurate DFT method.
V -Further discard any high-energy or duplicate conformers.
VI ωB97X-V/def2-QZVPPCompute final, highly accurate single-point energies and vibrational frequencies.

This table illustrates a multi-step computational workflow for the conformational analysis of benzo[h]quinoline homodimers, as described in recent research. chemrxiv.orgchemrxiv.org

This systematic approach ensures that the generated conformational ensembles are of DFT quality, providing reliable data on the relative stability and geometry of different molecular arrangements. chemrxiv.orgchemrxiv.org

DFT is highly effective for determining the electronic properties of molecules in their ground state. Studies on palladium(II) complexes with benzo[h]quinoline ligands have used DFT to investigate the nature of agostic interactions—where a C-H bond interacts with the metal center. researchgate.net These calculations provide detailed information on the geometry of the complexes, including bond lengths and angles, and quantify the electronic nature of the metal-ligand bonding. researchgate.net

The research showed that the rigid structure of the benzo[h]quinoline ligand maintains a relatively constant complex geometry even when substituents are added. researchgate.net However, the electronic nature of the substituent can significantly alter the bonding, with electron-donating groups causing a shift to a different type of bonding (η¹-Pd–C). researchgate.net Further investigations into the inter- and intramolecular interactions of benzo[h]quinoline and its derivatives have also been performed using DFT to characterize the forces present in monomers and dimers in various environments. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a smaller gap generally indicating higher reactivity. nih.govmdpi.com

For derivatives of benzo[h]quinoline, FMO analysis reveals how substitutions influence the molecule's electron-donating and accepting abilities. nih.gov In one study on azaphenantherene derivatives containing the benzo[h]quinoline core, DFT calculations showed that HOMO orbitals were located on cyanopyridine and indole (B1671886) moieties, while LUMO orbitals were on the azaphenantherene and aryl rings, indicating that substitutions affect the electron-accepting capacity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters provide a more nuanced understanding than the HOMO-LUMO gap alone.

ParameterSymbolFormulaDescription
Chemical Potential µ(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness η(ELUMO - EHOMO) / 2Measures the resistance to change in electron configuration.
Electronegativity χRepresents the power of an atom or molecule to attract electrons.
Electrophilicity Index ωµ² / (2η)Quantifies the ability of a species to accept electrons.
Chemical Softness S1 / (2η)The reciprocal of hardness; indicates higher reactivity.

This table outlines key global reactivity parameters derived from FMO analysis, which are used to predict the chemical behavior of molecules like benzo[h]quinoline derivatives. nih.govmdpi.comnih.gov

Theoretical studies on various quinoline (B57606) derivatives consistently use these descriptors to predict and rationalize their chemical and biological activities. mdpi.comnih.gov

Electronic Ground State Properties

Molecular Dynamics (MD) Simulations

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can reveal dynamic processes like self-assembly and the nature of intermolecular forces in different environments.

Car–Parrinello Molecular Dynamics (CPMD), a method that combines MD with DFT, has been used to study the intermolecular interactions responsible for the self-assembly of benzo[h]quinoline systems. dntb.gov.uanih.govnauka.gov.pl These simulations shed light on the dynamics of hydrogen bonds, which are crucial forces in molecular recognition and crystal packing. dntb.gov.uanih.gov

One study investigated the hydrogen bonds in 10-hydroxybenzo[h]quinoline (B48255) (HBQ) and a complex of benzo[h]quinoline with 2-methylresorcinol (B147228) in the gas phase, in solution, and in the crystalline phase. dntb.gov.uanih.gov The CPMD simulations revealed the dynamic nature of these interactions, showing that in the crystalline phase of HBQ, proton-sharing and transfer events occur within the hydrogen bridge. dntb.gov.uanih.gov The simulations also demonstrated that environmental effects, such as the presence of a solvent or the ordered structure of a crystal, significantly influence the dynamics and strength of these intermolecular forces. dntb.gov.ua This detailed understanding of non-covalent interactions is essential for predicting how molecules like 6-Fluorobenzo[h]quinoline might organize into larger, functional structures. dntb.gov.uanih.gov

Intermolecular Interactions and Self-Assembly

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. rsc.org The substitution of a hydrogen atom with fluorine in an aromatic system like benzo[h]quinoline induces significant changes in several molecular properties that are key inputs for QSAR/QSPR models. chim.itmdpi.com

Electronic Effects and Basicity: The most direct effect of fluorine substitution is the alteration of the electronic distribution within the molecule. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the aromatic rings and on the basic nitrogen atom. A study on the effect of fluorine substitution on the basicity (pKa) of benzo[h]quinoline showed that fluorination generally leads to a decrease in pKa, making the compound less basic. This decrease is dependent on the position of the fluorine atom relative to the nitrogen. While specific data for the 6-fluoro isomer is not provided, the general trend indicates a lower pKa compared to the parent benzo[h]quinoline.

Lipophilicity: Fluorine substitution also impacts lipophilicity, a critical parameter in drug design and QSAR studies, often represented by logP. A single fluorine atom can increase the lipophilicity of a molecule. This change can enhance membrane permeability and interactions with hydrophobic pockets in biological targets. QSPR models for per- and polyfluorinated chemicals (PFCs) often incorporate descriptors related to hydrophobicity. rsc.orgqsardb.org

Molecular Descriptors: In QSAR/QSPR studies of quinoline derivatives, various molecular descriptors are used to quantify the effect of substituents. mdpi.comresearchgate.net For this compound, key descriptors influenced by the fluorine atom would include:

Steric/Topological Descriptors: Molecular volume, surface area, and molar refractivity. The replacement of hydrogen with fluorine results in a small increase in steric bulk. mdpi.com

Thermodynamic Descriptors: Heat of formation and decomposition temperature. However, some QSPR models have shown poor predictive accuracy for fluorinated nitroaromatic compounds, suggesting that the unique effects of fluorine may require specific parameterization.

The following table illustrates the expected qualitative impact of 6-fluoro substitution on key molecular properties compared to the parent compound, based on established principles of organofluorine chemistry. mdpi.comchim.it

PropertyBenzo[h]quinolineThis compoundRationale for Change
Basicity (pKa) HigherLowerStrong electron-withdrawing inductive effect of fluorine reduces electron density on the nitrogen atom.
Lipophilicity (logP) LowerHigherFluorine substitution generally increases the lipophilicity of aromatic compounds.
Dipole Moment LowerHigherThe highly polar C-F bond contributes significantly to the overall molecular dipole moment.
HOMO-LUMO Energy Gap HigherLowerElectron-withdrawing groups typically lower the energies of both frontier orbitals, often reducing the gap.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical behavior and reactivity of molecules like this compound. researchgate.netscirp.org These calculations provide insights into the molecule's electronic structure, stability, and the likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is often described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the ability to donate an electron (nucleophilicity). The region of the molecule with the highest HOMO density is prone to electrophilic attack.

LUMO: Represents the ability to accept an electron (electrophilicity). The region with the highest LUMO density is susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom, confirming it as the primary site for electrophilic attack or hydrogen bonding. sapub.org Regions of positive potential (blue) would indicate electrophilic centers susceptible to nucleophilic attack. The fluorine atom itself would be surrounded by a region of negative potential, while the carbon atom it is bonded to would become more electropositive.

Reactivity Descriptors: Conceptual DFT provides a set of global and local reactivity descriptors that quantify and predict chemical behavior. frontiersin.org

DescriptorDefinitionPredicted Trend for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Becomes more negative (lower), indicating a lower tendency to lose electrons.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2May decrease slightly, suggesting increased reactivity compared to the parent compound.
Electrophilicity Index (ω) ω = μ2 / 2ηExpected to be high, characteristic of polycyclic aromatic systems.
Fukui Functions (f(r)) Predicts local reactivityThe nitrogen atom would be the most likely site for protonation, while specific carbon atoms would be identified as susceptible to nucleophilic or electrophilic attack. researchgate.net

A study on the electrophilic deuteration of fluorinated benzo[h]quinolines found that the reaction rates could not be simply explained by inductive and resonance effects alone, and that while a correlation with the stability of the σ-complex (calculated via MOPAC PM3) existed, it was not sufficient for precise quantitative prediction. clockss.org This highlights the complexity of predicting the chemical behavior of fluorinated aza-aromatics and the necessity of sophisticated computational models like DFT.

Advanced Applications in Chemistry and Materials Science

Organic Light-Emitting Diodes (OLEDs) and Opto-Electronic Devices

Quinoline (B57606) derivatives are recognized for their potential in optoelectronic applications, and the introduction of a fluorine atom can further enhance these properties. mdpi.com Benzo[f]quinoline (B1222042), a related structure, has been investigated for its fluorescent properties and potential use in organic light-emitting devices (OLEDs). researchgate.net The incorporation of fluorine into such aromatic systems can influence the material's electronic characteristics, which is a critical factor in the performance of opto-electronic devices. mdpi.comucm.es Specifically, quinoline-based materials have been developed as thermally activated delayed fluorescence (TADF) emitters for efficient non-doped OLEDs. rsc.org

Applications in Materials Chemistry

The versatility of 6-Fluorobenzo[h]quinoline extends into the broader field of materials chemistry, where its specific attributes are harnessed to create materials with tailored functionalities.

Semiconducting Materials (p-type behavior)

In the realm of semiconductor technology, materials are broadly classified as n-type (electron-rich) or p-type (hole-rich). byjus.com P-type semiconductors are essential components in a wide range of electronic devices. mdpi.com While specific studies on the p-type behavior of this compound are not extensively detailed in the provided results, the broader class of quinoline derivatives is utilized in the development of organic semiconductors. researchgate.netucm.es The electronic nature of the quinoline core, modified by the electron-withdrawing fluorine atom, suggests its potential to exhibit p-type characteristics. byjus.com P-type semiconductors are characterized by having holes as the majority charge carriers. byjus.com

Enhanced Solubility in Organic Solvents

The introduction of fluorine atoms into organic molecules is a well-established strategy to modify their physical properties, including solubility. mdpi.com Fluorine's high electronegativity can alter the intermolecular forces, often leading to increased solubility in organic solvents. This enhanced solubility is a significant advantage in the solution-based processing of materials for electronic devices. ucm.es For instance, the solubility of a compound can be critical for its application in creating thin films for electronic components.

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. uu.senih.gov This principle is fundamental to host-guest chemistry, where a larger 'host' molecule selectively binds a smaller 'guest' molecule. libretexts.orgyoutube.com The specific structural and electronic features of this compound make it a candidate for applications in molecular recognition. researchgate.net The quinoline nitrogen can act as a hydrogen bond acceptor, while the fluorinated aromatic system can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for selective binding. libretexts.orgyoutube.com These interactions are key to designing systems for sensing, catalysis, and drug delivery. nih.govnih.gov

Catalysis and Ligand Design

The quinoline framework is a common motif in the design of ligands for transition metal catalysis. d-nb.info The nitrogen atom in the quinoline ring can coordinate to a metal center, and modifications to the quinoline structure, such as the introduction of a fluorine atom, can fine-tune the electronic and steric properties of the resulting ligand. uni-goettingen.dersc.org This tuning is critical for controlling the activity and selectivity of the catalyst. For example, quinoline-based ligands have been used in copper-catalyzed photoredox reactions. rsc.org The design of bimetallic catalysts also utilizes quinoline-containing ligands to modulate the reactivity of the metal centers. nih.gov

Precursors for Specialty Chemicals and Dyes

Quinoline and its derivatives serve as important precursors in the synthesis of a wide range of specialty chemicals, including dyes. wikipedia.org The chemical reactivity of the quinoline ring system allows for various transformations to produce complex molecules. uop.edu.pk For instance, quinoline derivatives are used to create cyanine (B1664457) dyes. wikipedia.org The presence of a fluorine atom in the 6-position of the benzo[h]quinoline (B1196314) core can influence the color and properties of the resulting dyes. Furthermore, Schiff's bases derived from quinoline and benzothiazole (B30560) have been synthesized, indicating the role of such compounds as building blocks for more complex chemical structures. ajgreenchem.com

Conclusions and Future Research Directions

Summary of Current Research Status on 6-Fluorobenzo[h]quinoline

Dedicated research focusing exclusively on this compound is notably limited in publicly available literature. The compound is identified with the CAS Number 163275-59-0. chemsrc.com Much of the existing research on related compounds has centered on different isomers, such as benzo[f]quinolines, or the parent benzo[h]quinoline (B1196314) molecule. researchgate.netontosight.ai

The parent compound, benzo[h]quinoline, is a known structural motif, and its derivatives are investigated for various applications. amazonaws.com Research on other fluorinated quinolines has shown their potential as inhibitors for proteins associated with viruses like SARS-CoV-2 and as building blocks for bioactive molecules. nih.govmdpi.comnih.gov For instance, studies on isomers like 7-Fluorobenzo[f]quinoline suggest that the fluorine substituent significantly influences the compound's reactivity, lipophilicity, and biological activity. ontosight.ai However, specific experimental data, detailed characterization, and evaluation of the biological or material properties of this compound are not extensively documented. This lack of specific investigation presents a clear gap in the current body of scientific knowledge, highlighting the compound as a candidate for foundational research.

Unexplored Synthetic Pathways and Methodological Advancements

The synthesis of this compound is not widely reported, but potential routes can be extrapolated from established methods for benzoquinolines. researchgate.net Traditional methods for synthesizing the benzo[h]quinoline core include the Skraup reaction, Doebner-von Miller reaction, and Friedländer synthesis. A plausible, though unexplored, pathway could involve utilizing a fluorinated precursor, such as 4-fluoro-1-naphthylamine, as a starting material in one of these classical cyclization reactions.

Modern synthetic organic chemistry offers more advanced and potentially more efficient methodologies that remain unexplored for this specific compound.

Late-Stage C–H Fluorination: A significant advancement would be the direct C–H fluorination of the parent benzo[h]quinoline molecule. Recent developments in photoredox catalysis and transition-metal-catalyzed C–H activation have enabled the selective fluorination of azaarenes. acs.org Applying these methods could provide a direct route to this compound, avoiding the synthesis of fluorinated precursors. A concerted nucleophilic aromatic substitution (CSNAr) approach, which avoids high-energy intermediates, could be a particularly promising strategy for the nucleophilic oxidative fluorination of the quinoline (B57606) core. acs.org

Flow Chemistry Synthesis: The use of microreactor or flow chemistry technology could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and purity for multi-step syntheses of this and related compounds.

Opportunities for Novel Derivatization and Functionalization

The this compound scaffold offers numerous positions for derivatization, allowing for the fine-tuning of its properties. The fluorine atom at the 6-position exerts a strong electronic influence (inductive and mesomeric effects), which would modulate the reactivity of the entire ring system.

Electrophilic Aromatic Substitution (SEAr): The benzo[h]quinoline system is generally electron-deficient, but the fluorine atom's electron-donating mesomeric effect could influence the regioselectivity of electrophilic substitution reactions like nitration, halogenation, or sulfonation. The positions ortho and para to the fluorine atom would be electronically activated, presenting opportunities for selective functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom and the fluorine substituent could activate specific positions towards nucleophilic attack, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols).

Metal-Catalyzed Cross-Coupling: Derivatization via C-H activation or by first installing a halide at a different position (e.g., through SEAr) would open pathways for Suzuki, Stille, Heck, or Sonogashira coupling reactions. This would enable the introduction of a wide array of aryl, alkyl, or alkynyl groups, creating a library of novel compounds for screening. Derivatization is a key strategy for enhancing the analytical detection and quantification of compounds and for creating new bioactive molecules. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and spectroscopic properties (NMR, IR). This information is crucial for understanding its reactivity and potential for intermolecular interactions.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its virtual derivatives with biological targets such as enzymes or receptors. chemmethod.com Studies on similar fluorine-based quinolines have used docking to identify potential inhibitors of SARS-CoV-2 proteins, demonstrating the utility of this approach. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its complexes with biological macromolecules. nih.gov This can provide insights into the stability of ligand-protein interactions and the conformational changes that may occur upon binding, offering a more complete picture than static docking models.

These computational methods can be used to perform large-scale virtual screening of derivatized compounds, prioritizing the synthesis of those with the most promising predicted properties.

Potential for New Applications in Emerging Technologies

While specific applications for this compound have not been established, the properties of related compounds suggest several promising areas for future investigation.

Organic Electronics: Benzo[f]quinoline (B1222042) derivatives have been explored for their potential use in Organic Light-Emitting Diodes (OLEDs) due to their fluorescence properties and charge-transport capabilities. researchgate.netresearchgate.net The introduction of a fluorine atom in the this compound structure could favorably modulate the HOMO/LUMO energy levels, potentially leading to improved performance, stability, and efficiency in OLED devices.

Medicinal Chemistry: The quinoline scaffold is a well-known pharmacophore present in numerous drugs with diverse activities, including anticancer, antimicrobial, and antimalarial properties. ontosight.aiontosight.ainih.gov Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its derivatives could be screened against a wide range of biological targets, including kinases, proteases, and microbial enzymes. nih.gov

Chemical Sensors: The fluorescent nature of the benzoquinoline core could be harnessed to develop chemosensors. Functionalization of the scaffold with specific recognition moieties could lead to sensors that exhibit a change in fluorescence upon binding to target analytes, such as metal ions or biologically important molecules.

Q & A

Q. What are the key synthetic routes for 6-Fluorobenzo[h]quinoline derivatives, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves multi-step reactions such as Friedländer annulation, Suzuki-Miyaura coupling, or halogenation followed by fluorination. For example, fluorination can be achieved using potassium fluoride (KF) under microwave-assisted conditions to enhance reaction efficiency . Reaction parameters like temperature (e.g., 80–120°C), solvent choice (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) significantly impact yields. Optimization studies suggest that microwave irradiation reduces reaction time by 40–60% compared to conventional heating .

Q. How is NMR spectroscopy used to confirm the structure of this compound derivatives?

¹H and ¹⁹F NMR are critical for structural elucidation. The fluorine atom at position 6 produces distinct splitting patterns due to coupling with adjacent protons. For instance, in 6-Fluoro-4-(4-propylbenzenesulfonyl)quinoline, the fluorine signal (δ ≈ -110 ppm in ¹⁹F NMR) couples with the proton at position 5 (δ ≈ 8.2 ppm in ¹H NMR), confirming regioselectivity . Integration ratios and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in complex substituent arrangements .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound derivatives?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For example, derivatives with sulfonyl groups exhibit MIC values <0.39 µg/mL against resistant strains, outperforming non-fluorinated analogues . Agar diffusion assays and time-kill kinetics further validate bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How do electronic effects of substituents influence the anticancer activity of this compound derivatives?

Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -SO₂R, -CF₃) at position 4 enhance cytotoxicity by increasing DNA intercalation affinity. For instance, 6-Fluoro-4-sulfonylquinoline derivatives show IC₅₀ values of 2.1 µM against colon adenocarcinoma (HT-29), compared to 8.7 µM for methyl-substituted analogues . Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with topoisomerase II as a key mechanism .

Q. How can computational tools address contradictions in cytotoxicity data across studies?

Discrepancies in cytotoxicity (e.g., variable IC₅₀ values for the same compound) often arise from differences in cell lines or assay protocols. Meta-analysis using tools like PASS (Prediction of Activity Spectra for Substances) can harmonize data by predicting bioactivity profiles across standardized models . For example, conflicting results for this compound in lung vs. breast cancer cells are resolved by adjusting for P-glycoprotein expression levels in the latter .

Q. What strategies mitigate metabolic instability in this compound-based drug candidates?

Pro-drug approaches (e.g., esterification of hydroxyl groups) and fluorination at metabolically vulnerable sites (e.g., position 6) improve pharmacokinetics. SwissADME predictions highlight that fluorination reduces CYP3A4-mediated oxidation by 30–50%, extending half-life in murine models . Parallel artificial membrane permeability assays (PAMPA) guide structural modifications to enhance blood-brain barrier penetration .

Methodological Guidance

  • Contradiction Analysis : Use meta-regression to account for variability in assay conditions (e.g., serum concentration, incubation time) .
  • Experimental Design : Prioritize fluorinated derivatives with ClogP values <5 to balance solubility and membrane permeability .
  • Data Validation : Cross-reference cytotoxicity data with mutagenicity assays (e.g., Ames test) to exclude false positives from nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.